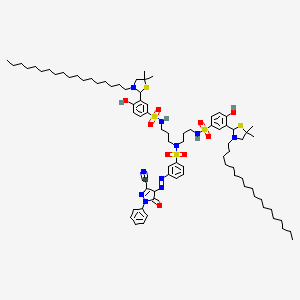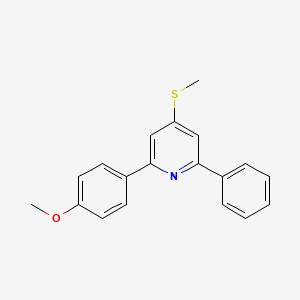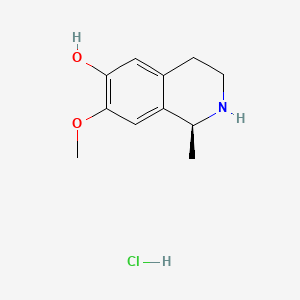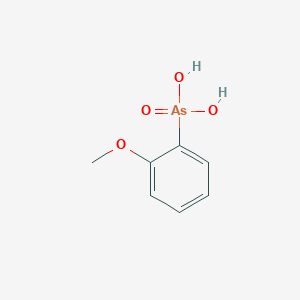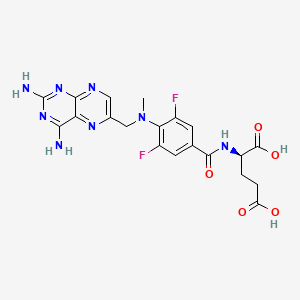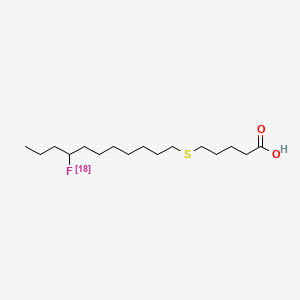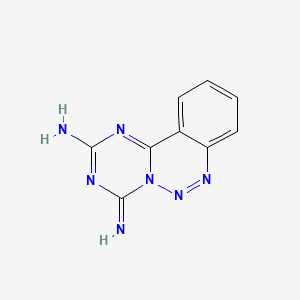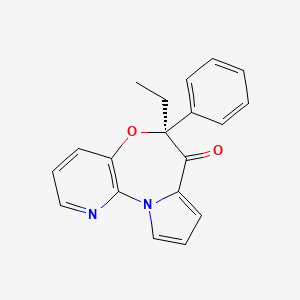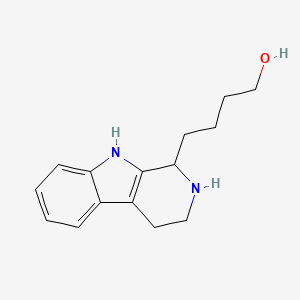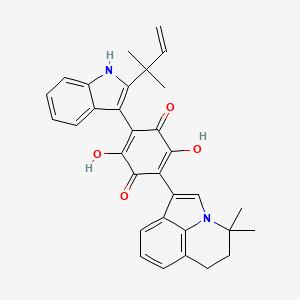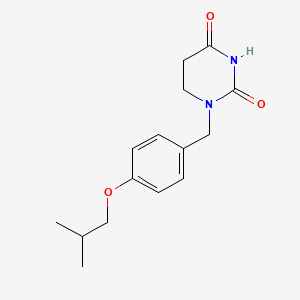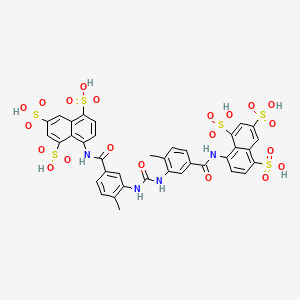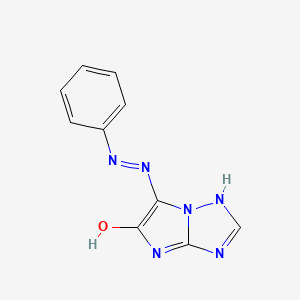
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) is a complex organic compound with a unique structure that combines imidazole and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. Scaling up the synthesis would require careful consideration of reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole or triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which (6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) exerts its effects is not well-understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar reactivity.
Double half-Heusler alloys: Compounds with different applications but comparable complexity in their synthesis and properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in similar synthetic transformations.
Uniqueness
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) stands out due to its unique combination of imidazole and triazole rings, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
87287-58-9 |
|---|---|
Molekularformel |
C10H8N6O |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
6-phenyldiazenyl-1H-imidazo[1,2-b][1,2,4]triazol-5-ol |
InChI |
InChI=1S/C10H8N6O/c17-9-8(16-10(13-9)11-6-12-16)15-14-7-4-2-1-3-5-7/h1-6,17H,(H,11,12,13) |
InChI-Schlüssel |
LVVQHCFWGRBMHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C3N2NC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


